molecular formula C6H10N4O2 B1384065 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one CAS No. 1077-04-9

2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one

Cat. No. B1384065
CAS RN: 1077-04-9
M. Wt: 170.17 g/mol
InChI Key: BFYURLDNKXKHHL-UHFFFAOYSA-N
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Description

“2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” is a small molecule . It belongs to the class of organic compounds known as indoles, which are compounds containing an indole moiety, consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Synthesis Analysis

While specific synthesis methods for “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” were not found, a study on 2-amino-4,6-diphenylnicotinonitriles (APNs) provides a general idea. The APNs were synthesized and their cytotoxicity against breast cancer cell lines and photophysical properties were investigated .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” is complex, with a chemical formula of C14H14N4O . It has a molecular weight of 254.2872 .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • The study of the crystal structure and hydrogen bonding patterns of pyrimidine derivatives, including compounds similar to 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one, has been a significant area of research. For instance, Glidewell et al. (2003) explored various polymorphic forms of amino and benzyloxy derivatives of pyrimidin-6(1H)-one, revealing intricate hydrogen bonding and molecular interactions (Glidewell, Low, Marchal, & Quesada, 2003). Similarly, Rodríguez et al. (2007) analyzed the three-dimensional hydrogen-bonded framework in related pyrimidine compounds, highlighting the role of hydrogen bonding in determining molecular structure (Rodríguez, Cobo, Nogueras, Low, & Glidewell, 2007).

Antimicrobial Activity

  • Pyrimidine derivatives, akin to 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one, have been investigated for their potential antimicrobial properties. Deshmukh et al. (2009) developed a synthesis method for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and evaluated their anti-bacterial efficacy, indicating some compounds exhibited significant inhibition against tested bacteria (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Synthesis and Chemical Transformations

  • The synthesis and transformation of pyrimidine compounds have been a major focus. Botta et al. (1985) demonstrated the transformation of 6-alkyl-2-methoxy-4(3H)-pyrimidinones into amino derivatives, showcasing the versatility in modifying pyrimidine structures (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985). This kind of research aids in understanding the structural flexibility and potential applications of pyrimidine derivatives.

Applications in Organic Synthesis

  • Pyrimidine derivatives have been used in various organic syntheses. Katoh et al. (1996) utilized a N-hydroxyamide-containing heterocycle, akin to pyrimidinones, as a benzyloxycarbonylating agent in peptide synthesis, signifying the utility of pyrimidine compounds in complex organic reactions (Katoh, Kondoh, & Ohkanda, 1996).

Safety And Hazards

The safety and hazards associated with “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” are not explicitly mentioned. It’s important to note that any information regarding its safety should not be interpreted without the help of a healthcare provider .

properties

IUPAC Name

2-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-6-9-4(8-1-2-11)3-5(12)10-6/h3,11H,1-2H2,(H4,7,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYURLDNKXKHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288367
Record name 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one

CAS RN

1077-04-9
Record name NSC55460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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